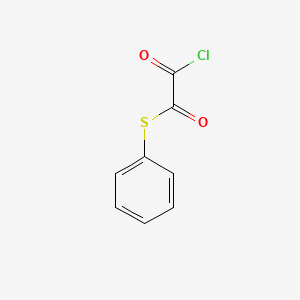
S-phenyl 2-chloro-2-oxoethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-phenyl 2-chloro-2-oxoethanethioate is an organic compound with the molecular formula C8H7ClO2S It is a derivative of thioesters and is characterized by the presence of a phenyl group attached to a thioester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-phenyl 2-chloro-2-oxoethanethioate can be synthesized through the reaction of phenylthiol with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SH+ClCH2COCl→C6H5SCOCH2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-phenyl 2-chloro-2-oxoethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to produce phenylthioacetic acid and hydrochloric acid.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as phenylthioacetamide, phenylthioethanol, or phenylthioethylthiol can be formed.
Hydrolysis: Phenylthioacetic acid and hydrochloric acid are the primary products.
Oxidation: Sulfoxides or sulfones are the major oxidation products.
Applications De Recherche Scientifique
S-phenyl 2-chloro-2-oxoethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving thioesters, providing insights into biochemical pathways.
Medicine: Research into its potential as a prodrug or as a building block for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-phenyl 2-chloro-2-oxoethanethioate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-phenyl thioacetate: Similar structure but lacks the chloro group, making it less reactive towards nucleophiles.
Phenylthioacetic acid: The hydrolyzed product of S-phenyl 2-chloro-2-oxoethanethioate, used in different chemical contexts.
S-phenyl 2-chloroethanethioate: Similar but lacks the oxo group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a chloro and an oxo group, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Propriétés
Formule moléculaire |
C8H5ClO2S |
|---|---|
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
S-phenyl 2-chloro-2-oxoethanethioate |
InChI |
InChI=1S/C8H5ClO2S/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
NOWROHUAUVZTLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
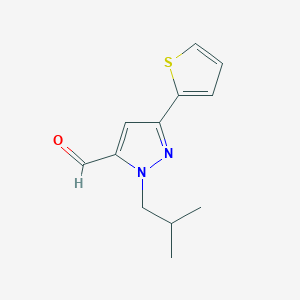
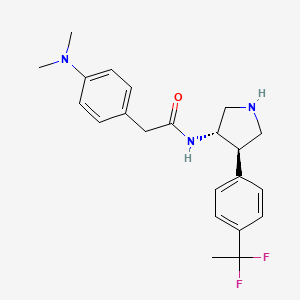
![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)
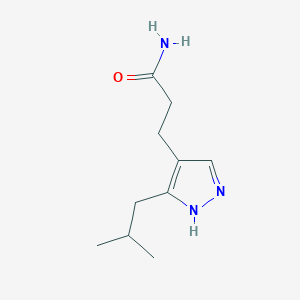
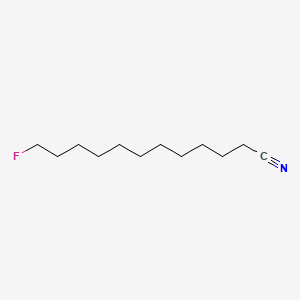
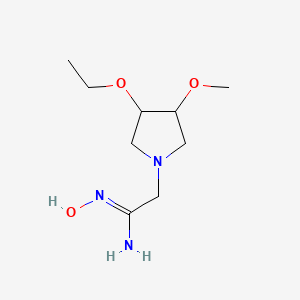

![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)


![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)

